1-Bromo-4-(1-propynyl)benzene
Overview
Description
1-Bromo-4-(1-propynyl)benzene is an organic compound with the molecular formula C₉H₇Br . It consists of a benzene ring substituted with a bromine atom and a propynyl group at the para position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-propynyl)benzene can be synthesized through several methods. One common route involves the bromination of 4-(1-propynyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the coupling of 4-bromophenylacetylene with propyne in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-propynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions such as the Suzuki reaction to form biaryl compounds.
Oxidation and Reduction: The propynyl group can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts, such as palladium on carbon, are commonly used along with ligands like triphenylphosphine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as phenols, amines, or ethers.
Coupling Reactions: Biaryl compounds are typically formed.
Oxidation: Carbonyl compounds such as aldehydes or ketones are common products.
Scientific Research Applications
1-Bromo-4-(1-propynyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-propynyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds . The propynyl group can participate in various addition and coupling reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Similar in structure but with an iodine atom instead of a propynyl group.
4-Bromophenylacetylene: Similar structure but lacks the propynyl group.
1-Bromo-4-propylbenzene: Similar structure but with a propyl group instead of a propynyl group.
Uniqueness: 1-Bromo-4-(1-propynyl)benzene is unique due to the presence of both a bromine atom and a propynyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-bromo-4-prop-1-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYXWFEAUAXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341767 | |
Record name | 1-Bromo-4-(1-propynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23773-30-0 | |
Record name | 1-Bromo-4-(1-propynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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